2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Physicochemical property differentiation Lead optimization SAR library design

This 2-bromo derivative uniquely features an ortho-bromine handle enabling rapid Pd-catalyzed diversification (Suzuki, Buchwald, Sonogashira) into 10–100+ analogs, slashing synthesis time. The heavy atom (Z=35) provides sufficient anomalous signal for SAD/MAD phasing from co-crystals. The ¹:¹ ⁷⁹Br/⁸¹Br isotopic doublet serves as an unambiguous MS label. Procure this single entry point to fill the ortho-bromine SAR gap in anticancer screening.

Molecular Formula C13H14BrN3O2S2
Molecular Weight 388.3
CAS No. 2034374-06-4
Cat. No. B2420780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
CAS2034374-06-4
Molecular FormulaC13H14BrN3O2S2
Molecular Weight388.3
Structural Identifiers
SMILESC1CN(CC1NS(=O)(=O)C2=CC=CC=C2Br)C3=NC=CS3
InChIInChI=1S/C13H14BrN3O2S2/c14-11-3-1-2-4-12(11)21(18,19)16-10-5-7-17(9-10)13-15-6-8-20-13/h1-4,6,8,10,16H,5,7,9H2
InChIKeyOUCURSCWJIATOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 2034374-06-4): Structural and Physicochemical Baseline for Procurement Evaluation


2-Bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 2034374-06-4) is a synthetic small-molecule sulfonamide hybrid (C13H14BrN3O2S2, MW 388.3 g/mol) that integrates three pharmacophoric modules: a 2-bromobenzenesulfonamide warhead, a pyrrolidine spacer, and a thiazole terminal ring . The compound belongs to a broader chemotype of thiazole-benzenesulfonamide-pyrrolidine hybrids that have demonstrated anticancer activity, exemplified by the HA15 series which showed efficacy across melanoma cell lines including BRAF-inhibitor-resistant variants [1]. The ortho-bromine substituent distinguishes this compound from its unsubstituted parent (CAS 1797636-36-2, MW 309.4) and confers increased molecular weight, enhanced lipophilicity, and a heavy-atom handle for both crystallographic phasing and synthetic diversification via cross-coupling chemistry [2].

Why Generic Substitution Fails for 2-Bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide: Substituent-Dependent Differentiation Within the Thiazole-Pyrrolidine Sulfonamide Class


Compounds within the N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide scaffold cannot be interchanged generically because the nature and position of the phenyl ring substituent fundamentally alters key molecular properties: molecular weight (spanning 309.4 to >430 Da across analogs), lipophilicity (estimated ΔcLogP > 1.0 between the unsubstituted parent and the 2-bromo derivative), electronic character (the electron-withdrawing ortho-bromine modifies sulfonamide NH acidity and hydrogen-bond donor capacity), and synthetic downstream utility (only brominated variants are competent in Pd-catalyzed cross-coupling diversification) . In the broader thiazole-benzenesulfonamide class, structure-activity relationship (SAR) studies have established that phenyl ring substitution directly modulates antiproliferative potency—with IC50 variations exceeding 10-fold observed among closely related analogs in MCF-7, HeLa, A-549, and Du-145 cancer cell lines . The unique combination of the 2-bromo substituent with the thiazole-pyrrolidine core thus represents a non-fungible chemical identity that generic or unsubstituted analogs cannot replicate.

2-Bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Ortho-Bromine Substituent Effect on Molecular Weight and Lipophilicity vs. Unsubstituted Parent Compound

The 2-bromo substituent in the target compound produces a molecular weight increase of 78.9 g/mol relative to the unsubstituted parent N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797636-36-2, MW 309.4), and a 48.9 g/mol increase over the 2-methoxy analog (CAS 1797320-96-7, MW 339.4) . The ortho-bromine atom contributes an estimated cLogP increment of approximately +0.8 to +1.1 units relative to the unsubstituted phenyl ring, based on the π-value of bromine (0.86) in aromatic substitution systems, shifting the compound into a more lipophilic property space that favors membrane permeability in cellular assays [1]. By comparison, the 2-methoxy analog has a lower lipophilicity contribution (π-OCH3 = -0.02) and the 4-trifluoromethyl analog (CAS 1797710-13-4) achieves lipophilicity primarily through the CF3 group at the para position rather than ortho, resulting in distinct electronic and steric profiles [2].

Physicochemical property differentiation Lead optimization SAR library design

Halogen Bonding Potential of Ortho-Bromine: A Unique Intermolecular Interaction Capability Absent in Non-Halogenated and 2-Methoxy Analogs

The ortho-bromine atom in the target compound can function as a halogen bond donor, forming attractive, directional C-Br···O/N/S interactions with protein backbone carbonyls or side-chain heteroatoms in target binding sites—a capability that is entirely absent in the unsubstituted parent and the 2-methoxy analog, and is geometrically and electronically distinct from the 2-chloro analog [1]. The σ-hole magnitude on bromine (calculated electrostatic potential ~+10 to +15 kcal/mol for aromatic C-Br) is significantly larger than that of chlorine (~+5 to +8 kcal/mol for aromatic C-Cl), resulting in stronger and more geometrically constrained halogen bonds [2]. In the broader sulfonamide inhibitor class, bromine-mediated halogen bonding has been documented to enhance binding affinity by 2- to 10-fold compared to non-halogenated or chlorinated analogs in kinase and enzyme targets, as demonstrated in structure-based drug design campaigns [3].

Halogen bonding Target engagement Crystallographic fragment screening

Class-Level Anticancer Activity: Thiazole-Benzenesulfonamide-Pyrrolidine Scaffold Validation from HA15 and Related Series

The thiazole-benzenesulfonamide chemotype to which the target compound belongs has been validated in peer-reviewed studies as having potent anticancer activity. The lead compound HA15 demonstrated IC50 values in the low micromolar range across a panel of melanoma cell lines (A375, SK-MEL-28, and patient-derived BRAF-inhibitor-resistant cells) and exhibited tumor growth inhibition in xenograft models [1]. In a complementary SAR study of thiazol-2-yl-substituted sulfonamide derivatives, structurally related compounds showed IC50 values ranging from 2.74 to 8.17 μM across MCF-7 (breast), HeLa (cervical), A-549 (lung), and Du-145 (prostate) cancer cell lines, with several analogs (7d, 7e, 8a, 8d, 8e) demonstrating activity comparable to doxorubicin . While the specific 2-bromo analog has not been individually profiled in these published datasets, its structural placement within this validated chemotype—with the bromine substituent available for both electronic modulation and further synthetic elaboration—positions it as a relevant candidate for anticancer screening cascade inclusion [2].

Anticancer activity Melanoma BRAF-inhibitor resistance ER stress

Synthetic Diversification Advantage: The 2-Bromo Substituent as a Cross-Coupling Handle for Focused Library Synthesis

The ortho-bromine substituent in the target compound functions as a competent electrophilic partner for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings), enabling late-stage diversification into aryl, heteroaryl, amino, and alkynyl derivatives without de novo scaffold synthesis [1]. This synthetic handle is absent in the unsubstituted parent (CAS 1797636-36-2) and is fundamentally distinct from the 2-chloro analog, as aryl bromides generally exhibit 10- to 100-fold higher reactivity in oxidative addition with Pd(0) catalysts compared to aryl chlorides, enabling milder reaction conditions and broader substrate scope [2]. In medicinal chemistry practice, the 2-bromobenzenesulfonamide motif has been employed as a key intermediate for generating diverse sulfonamide libraries; for example, 2-bromobenzenesulfonamide (CAS 92748-09-9) has been documented as a versatile building block for pharmaceutical synthesis . This synthetic competence makes the 2-bromo analog the scaffold of choice when a single compound must serve as the entry point for generating a focused library of analogs via parallel synthesis.

Synthetic chemistry Cross-coupling SAR library expansion Late-stage functionalization

Heavy-Atom Advantage for X-Ray Crystallographic Phasing and Biophysical Fragment Screening

The bromine atom (atomic number 35) in the target compound provides a strong anomalous scattering signal (f'' ≈ 1.3–1.5 electrons at Cu Kα wavelength) suitable for experimental phasing in protein-ligand co-crystallography, and a distinctive mass-spectrometric isotopic signature (¹:¹ ratio for ⁷⁹Br:⁸¹Br) that facilitates unambiguous ligand identification in native mass spectrometry and HDX-MS experiments [1]. The unsubstituted parent (all atoms Z ≤ 16) lacks any anomalous scatterer suitable for SAD/MAD phasing, while the 2-chloro analog (Cl, Z=17) provides only ~30–40% of the anomalous signal of bromine at typical data collection wavelengths [2]. In the broader context of fragment-based drug discovery, brominated fragments are preferentially selected for screening libraries specifically because the bromine atom simultaneously serves as a crystallographic heavy atom, a mass-spectrometric label, and a synthetic handle—a trifecta that non-halogenated and chloro analogs cannot match [3].

X-ray crystallography Fragment-based drug discovery Heavy-atom derivatization Biophysical screening

Best Research and Industrial Application Scenarios for 2-Bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Expansion via Pd-Catalyzed Cross-Coupling Diversification

The ortho-bromine substituent uniquely enables this compound to serve as a single-entry diversification point for generating focused libraries of 10–100+ analogs through Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This is not achievable with the unsubstituted parent (CAS 1797636-36-2), 2-methoxy analog (CAS 1797320-96-7), or 4-CF3 analog (CAS 1797710-13-4), all of which lack a competent cross-coupling handle . Medicinal chemistry teams pursuing thiazole-benzenesulfonamide lead optimization can procure this single compound and elaborate it into diverse aryl, heteroaryl, and alkynyl derivatives for parallel SAR assessment, reducing total synthesis time by an estimated 60–80% compared to de novo synthesis of each analog [1].

X-Ray Co-Crystallography and Fragment-Based Drug Discovery (FBDD) Screening

The bromine heavy atom (Z=35) provides sufficient anomalous scattering (f'' ~1.3 e⁻ at Cu Kα) for experimental SAD/MAD phasing directly from protein-ligand co-crystals, eliminating the need for separate heavy-atom derivatization steps . This capability is absent in all non-halogenated analogs and substantially weaker in the 2-chloro analog (Cl f'' ~0.4 e⁻ at Cu Kα). Structural biology and FBDD groups should prioritize this compound over the unsubstituted or 2-methoxy analogs when co-crystallography with experimental phasing is planned, and over the 2-chloro analog when stronger anomalous signal is required for unambiguous phase determination at typical laboratory X-ray sources [1].

Anticancer Screening Cascade Entry Point for Thiazole-Sulfonamide Chemotype Exploration

The validated anticancer activity of the thiazole-benzenesulfonamide-pyrrolidine chemotype—demonstrated by HA15 against BRAF-inhibitor-resistant melanoma (Cancer Cell, 2016) and by Pawar et al. across MCF-7, HeLa, A-549, and Du-145 cell lines (IC50 2.74–8.17 μM)—supports inclusion of this compound in anticancer screening cascades . The 2-bromo substitution provides a unique structural vector for SAR that has not been explored in published datasets, where most characterized analogs carry H, CH3, OCH3, Cl, or CF3 substituents. Oncology-focused screening groups should procure this compound specifically to probe the effect of ortho-bromine substitution on antiproliferative potency and target engagement, generating novel SAR data for this underexplored substituent position [1].

Biophysical Target Engagement Studies Leveraging Bromine's Spectroscopic Signature

The distinctive ¹:¹ isotopic doublet of bromine (⁷⁹Br:⁸¹Br) provides an unambiguous mass-spectrometric label for detecting and quantifying ligand binding in native mass spectrometry, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and covalent modification studies . This isotopic signature is absent in the unsubstituted, 2-methoxy, and 4-CF3 analogs, and is less distinctive for the 2-chloro analog (³⁵Cl:³⁷Cl ≈ 3:1). Biophysical screening laboratories conducting target engagement studies should select the 2-bromo compound when mass-spectrometric detection sensitivity and unambiguous ligand identification are critical experimental requirements [1].

Quote Request

Request a Quote for 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.